![molecular formula C21H25N3O3S B2871074 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one CAS No. 2034297-69-1](/img/structure/B2871074.png)
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications. This compound consists of several functional groups, including a piperidine ring, a thiadiazole ring, and a phenylpropanone moiety, making it a versatile candidate for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one typically involves multi-step reactions starting from commercially available reagents. Key steps include the formation of the benzo[c][1,2,5]thiadiazole ring, piperidine ring derivatization, and final condensation with phenylpropanone. Reagents such as acyl chlorides, primary amines, and oxidizing agents are often used under controlled temperatures and inert atmosphere conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of each step to ensure high yield and purity. Techniques such as continuous flow synthesis, solvent optimization, and the use of catalysts may be employed to enhance efficiency. The purification process might involve recrystallization, chromatography, and other techniques to isolate the target compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Reactions involving strong oxidizing agents can alter the thiadiazole ring or the piperidine ring.
Reduction: Reducing agents can target the carbonyl group in the phenylpropanone moiety or the sulfone group in the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the phenyl ring or other positions in the molecule.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur, breaking down the compound.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases like hydrochloric acid or sodium hydroxide. Typical reaction conditions vary from room temperature to elevated temperatures under reflux, often in inert atmospheres to prevent undesired side reactions.
Major Products: Products from these reactions vary based on the specific transformation. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the carbonyl group could form secondary alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: In biological research, derivatives of this compound can be explored for their interaction with biological macromolecules, potential as enzyme inhibitors, or their bioactivity in cellular assays.
Medicine: Potential applications in medicine include the exploration of its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Its unique structure may offer new avenues for drug development.
Industry: In industry, it can be used as an intermediate in the manufacture of advanced materials, agrochemicals, or specialty chemicals. Its reactivity and functional groups provide versatility for various industrial applications.
Mechanism of Action
The mechanism by which 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one exerts its effects is determined by its molecular structure. The compound may interact with specific molecular targets such as enzymes, receptors, or other proteins. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions. Detailed studies involving binding assays, computational modeling, and biochemical assays are required to elucidate these mechanisms.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives
Piperidine derivatives
Phenylpropanone derivatives
By comparing its properties and applications with these similar compounds, researchers can better understand its potential and explore new uses for this fascinating molecule.
Properties
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16(17-8-4-3-5-9-17)21(25)23-14-12-18(13-15-23)24-20-11-7-6-10-19(20)22(2)28(24,26)27/h3-11,16,18H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKZZWPFWLKWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
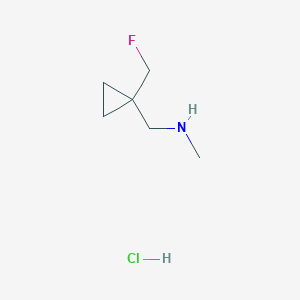
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2870993.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2870994.png)
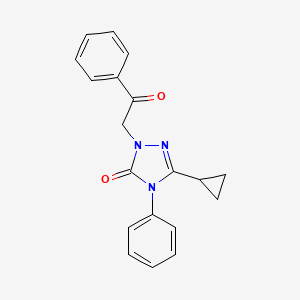
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2871003.png)
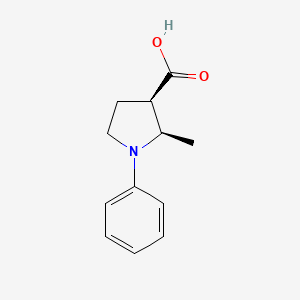
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
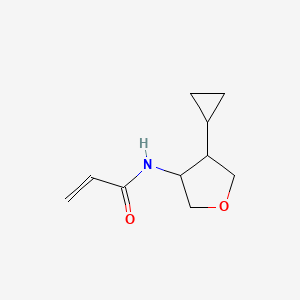
![(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B2871010.png)

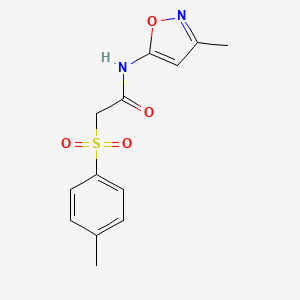
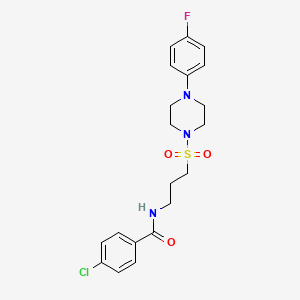
![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)
